![molecular formula C13H14N4O B4287172 N-(4-ethylphenyl)-N'-2-pyrazinylurea](/img/structure/B4287172.png)
N-(4-ethylphenyl)-N'-2-pyrazinylurea
Overview
Description
N-(4-ethylphenyl)-N'-2-pyrazinylurea, also known as EPU or Pyrazinamide, is a chemical compound that has been extensively studied for its potential use in the treatment of tuberculosis. It was first synthesized in the 1950s and has since been used in combination with other drugs to treat tuberculosis. In recent years, there has been a renewed interest in the compound due to its potential use in other areas of scientific research.
Mechanism of Action
The exact mechanism of action of N-(4-ethylphenyl)-N'-2-pyrazinylurea is not fully understood. However, it is believed to work by inhibiting the synthesis of mycolic acid, a key component of the cell walls of tuberculosis bacteria. This ultimately leads to the death of the bacteria.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-N'-2-pyrazinylurea has been shown to have a number of biochemical and physiological effects. Studies have shown that it can cause liver toxicity, which limits its use in certain situations. It has also been shown to have an effect on the immune system, although the exact nature of this effect is not fully understood.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-ethylphenyl)-N'-2-pyrazinylurea is its low cost and availability. It is also relatively easy to synthesize, which makes it a popular choice for laboratory experiments. However, its toxicity limits its use in certain situations, and it is not effective against all strains of tuberculosis.
Future Directions
There are a number of potential future directions for research into N-(4-ethylphenyl)-N'-2-pyrazinylurea. One area of interest is its potential use in cancer treatment. Studies have shown that it has anti-cancer properties and may be effective against certain types of cancer. Another area of interest is its potential use as an insecticide. Studies have shown that it is effective against a number of insect species and may be a safer alternative to other insecticides currently in use. Finally, there is ongoing research into the development of new drugs that are based on the structure of N-(4-ethylphenyl)-N'-2-pyrazinylurea. These drugs may be more effective against tuberculosis and other diseases, and may have fewer side effects than current treatments.
Scientific Research Applications
N-(4-ethylphenyl)-N'-2-pyrazinylurea has been extensively studied for its potential use in the treatment of tuberculosis. It is often used in combination with other drugs such as isoniazid and rifampicin to treat the disease. In addition to its use in tuberculosis treatment, N-(4-ethylphenyl)-N'-2-pyrazinylurea has also been studied for its potential use in other areas of scientific research such as cancer treatment and as an insecticide.
properties
IUPAC Name |
1-(4-ethylphenyl)-3-pyrazin-2-ylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-2-10-3-5-11(6-4-10)16-13(18)17-12-9-14-7-8-15-12/h3-9H,2H2,1H3,(H2,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAQDKLZSYFFAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2=NC=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49824029 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Ethylphenyl)-3-pyrazin-2-ylurea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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